3,6-Diamino-10-methylacridinium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

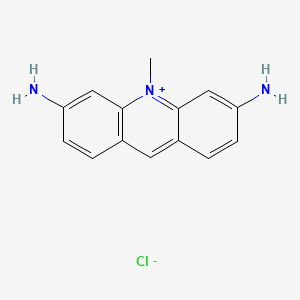

10-methylacridin-10-ium-3,6-diamine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;/h2-8H,1H3,(H3,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAJSJJFBSOMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

837-73-0 (Parent) |

Source

|

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60273975 |

Source

|

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-40-8, 8018-07-3 |

Source

|

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACRIFLAVINIUM HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acriflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acriflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-10-methylacridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW3Q60E36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of 3,6-Diamino-10-methylacridinium chloride (Acridine Orange)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diamino-10-methylacridinium chloride, most commonly known as Acridine Orange (AO), is a versatile, cell-permeable cationic fluorophore with a rich history in biological and medical research.[1][2] First synthesized from coal tar derivatives, its utility stems from its remarkable metachromatic properties—the ability to exhibit different spectral emissions depending on its local concentration and molecular environment.[1][3][4] This unique characteristic makes it an invaluable tool for a wide range of applications, including the differential staining of nucleic acids, analysis of cell cycle, and the visualization of acidic organelles like lysosomes and autophagosomes.[1][5]

This guide provides a comprehensive technical overview of the core spectral properties of Acridine Orange. It is designed to equip researchers with the foundational knowledge and practical insights required to effectively leverage this dye in experimental design and data interpretation, moving beyond a simple protocol to understand the causality behind its complex photophysical behavior.

Core Spectral Characteristics

The spectral behavior of Acridine Orange is fundamentally governed by its molecular form: monomer or aggregate (dimer). This state is highly sensitive to the dye's concentration and its interaction with various cellular components.[6]

-

Monomeric Form: At low concentrations (typically below 10⁻⁵ M) or when intercalated between the base pairs of double-stranded DNA (dsDNA), Acridine Orange exists as a monomer.[6] In this form, it absorbs blue light and emits a bright green fluorescence.

-

Aggregated Form: At high local concentrations (above 10⁻² M), such as within the acidic confines of lysosomes or when electrostatically bound to single-stranded nucleic acids (ssDNA and RNA), AO molecules stack upon one another to form aggregates.[6] This aggregation causes a significant spectral shift, resulting in red-orange fluorescence emission.[6][7]

This concentration-dependent spectral shift is the cornerstone of its utility.[4] The dye's ability to freely permeate cell membranes in its neutral form and subsequently become protonated and trapped within acidic compartments leads to the high local concentrations necessary for red fluorescence.[4][5]

The precise absorption (λ_abs_) and emission (λ_em_) maxima of Acridine Orange are highly dependent on its environment. The following table summarizes its key spectral properties under different conditions.

| Condition | Binding Mode | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Free Monomer (Ethanol) | - | ~487-490[8][9] | ~520-530[6][8][10] | 27,000 at 430.8 nm[9] | 0.2[9][11] |

| Bound to dsDNA | Intercalation | ~502[1] | ~525-530[1][7] | Hypochromicity observed[12] | Increased[13] |

| Bound to ssDNA/RNA | Electrostatic Stacking | ~460[1][8] | ~640-650[1][7][8] | Hypsochromic shift[3] | Quenched (relative to monomer)[12] |

| Aggregates (High Conc.) | Self-Assembly | ~465-467[6] | ~640-650[6][14] | N/A | Low |

Note: These values are approximate and can vary based on specific buffer conditions, pH, ionic strength, and instrumentation.

The Critical Role of Environment on Spectral Properties

The most celebrated application of Acridine Orange is its ability to differentially stain DNA and RNA.[1][15] This is not due to a preferential binding to one over the other, but rather a direct consequence of the different binding modes dictated by the structure of the nucleic acids.

-

Double-Stranded DNA (dsDNA): The rigid, double-helical structure of dsDNA provides ample space for the planar Acridine Orange molecule to insert itself between adjacent base pairs. This process, known as intercalation , forces the dye molecules to remain separated, ensuring they exist in their monomeric form.[2][8] The result is a stable complex that fluoresces green (λ_em_ ~525 nm).[1]

-

Single-Stranded DNA (ssDNA) and RNA: Lacking a rigid secondary structure, ssDNA and RNA act as flexible polyanionic chains. Acridine Orange binds to the phosphate backbone primarily through electrostatic interactions.[1][8] This flexible scaffold allows the dye molecules to stack and form aggregates, leading to the characteristic red-orange emission (λ_em_ ~650 nm).[1][8]

This differential emission provides a powerful and immediate visual readout of the relative distribution of DNA (in the nucleus) and RNA (concentrated in ribosomes and the nucleolus) within a cell.[14]

Caption: Mechanism of Acridine Orange's differential fluorescence with nucleic acids.

Acridine Orange is a weak base with a pKa around 10.[5] This property is central to its use as a vital stain for acidic vesicular organelles (AVOs) like lysosomes and autophagosomes.

-

Membrane Permeation: At physiological pH (~7.4), a fraction of AO exists in its neutral, unprotonated form, which readily crosses biological membranes.

-

Protonation and Trapping: Upon entering an acidic compartment (pH 4.5-5.0), the AO molecule becomes protonated. The resulting cation is membrane-impermeable and is effectively trapped and accumulates within the organelle.[4][5]

-

Concentration-Induced Aggregation: This accumulation drives the local concentration of AO high enough to induce aggregation, leading to a strong red fluorescence that clearly delineates these acidic compartments from the rest of the cell.[4]

This phenomenon is the basis for using Acridine Orange in autophagy and lysosomal activity assays. An increase in the red-to-green fluorescence intensity ratio is often interpreted as an increase in the volume or number of AVOs.[4]

Experimental Protocols for Spectral Characterization

To ensure trustworthy and reproducible results, rigorous spectral characterization is essential. Here are foundational protocols for analyzing the spectral properties of Acridine Orange.

Caption: Workflow for measuring the nucleic acid-induced spectral shift of Acridine Orange.

This protocol describes the fundamental steps to measure the emission spectra of Acridine Orange under different conditions.

Causality: The goal is to excite the sample at a wavelength where the monomer absorbs efficiently and record the resulting emission profile to observe the green-to-red shift upon binding to different substrates.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation wavelength. A common choice is 488 nm or 490 nm, which efficiently excites the monomeric form.[6][8]

-

Set the emission scan range, for example, from 500 nm to 750 nm, to capture both green and red fluorescence.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Sample Preparation:

-

Prepare a blank sample containing only the buffer (e.g., Phosphate-Buffered Saline, PBS) to be used for background subtraction.

-

Prepare a reference sample of Acridine Orange in buffer at a low concentration (e.g., 1 µM) to establish the monomer emission spectrum.

-

Prepare experimental samples by adding dsDNA or ssRNA to the Acridine Orange solution. A typical final concentration might be 1 µM AO with 50 µg/mL nucleic acid. Ensure thorough mixing and a brief incubation period (5-10 minutes) at room temperature.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrofluorometer and record a background scan.

-

Replace the blank with the AO reference sample and record its emission spectrum. A peak around 525-530 nm is expected.

-

Sequentially measure the emission spectra for the AO+dsDNA and AO+ssRNA samples.

-

Self-Validation: The AO+dsDNA sample should show an enhanced green peak relative to the AO reference. The AO+ssRNA sample should display a significantly quenched green peak and the appearance of a new, broad peak in the red region (~650 nm).[1][7]

-

-

Data Analysis:

-

Subtract the background spectrum from all sample spectra.

-

Normalize the spectra (e.g., to the peak of the AO reference) or plot them on the same axes to directly compare the spectral shifts and intensity changes.

-

Conclusion

3,6-Diamino-10-methylacridinium chloride is more than a simple fluorescent stain; it is a sophisticated environmental probe whose spectral output provides rich, multi-parameter information about its molecular surroundings. A thorough understanding of its concentration-dependent aggregation and the resulting metachromatic shifts is paramount for its effective use. By recognizing that the distinct green and red fluorescence signals are manifestations of the dye's physical state—intercalated monomer versus electrostatic aggregate—researchers can confidently design experiments to probe nucleic acid structure, cell viability, and organellar function with high fidelity. This foundational knowledge ensures that the data generated are not just observed but truly understood, reinforcing the principles of scientific integrity and trustworthiness in research.

References

-

Kubota, Y., & Steiner, R. F. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical chemistry, 6(3), 279–289. [Link]

-

Wikipedia. (n.d.). Acridine orange. Retrieved from [Link]

-

Prahl, S. (2017). Acridine orange. Oregon Medical Laser Center. Retrieved from [Link]

-

Lindsey, J. S., & Taniguchi, M. (2018). Acridine Orange. PhotochemCAD. Retrieved from [Link]

-

Shenderovich, I. G., et al. (2019). The Partner Does Matter: The Structure of Heteroaggregates of Acridine Orange in Water. Molecules, 24(15), 2795. [Link]

-

ResearchGate. (n.d.). Interactions of Acridine Orange with Double Stranded Nucleic Acids. Spectral and Affinity Studies. Retrieved from [Link]

-

Prentiss, C. B., et al. (2018). Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis. The Journal of general physiology, 150(11), 1541–1557. [Link]

-

Semantic Scholar. (n.d.). Spectral properties of acridine orange bound to dna / rna. Retrieved from [Link]

-

Darzynkiewicz, Z., & Kapuscinski, J. (1990). Differential Staining of DNA and RNA in Intact Cells and Isolated Cell Nuclei with Acridine Orange. In Methods in Cell Biology (Vol. 33, pp. 291-296). Academic Press. [Link]

-

Pal, M. K., & Schubert, M. (1962). Spectroscopic properties of complexes of acridine orange with glycosaminoglycans. II. Aggregated complexes—evidence for long‐range order. Biopolymers, 1(1), 89-96. [Link]

-

ResearchGate. (n.d.). Acid−Base and Aggregation Processes of Acridine Orange Base in n-Heptane/AOT/Water Reverse Micelles. Retrieved from [Link]

-

bioRxiv. (2025). Spectral Phasor Analysis for Hyperspectral Imaging to elucidate Acridine Orange Photophysics in Cells. Retrieved from [Link]

-

Microbiology Info. (n.d.). Acridine Orange. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Diamino-10-methylacridinium Chloride. Retrieved from [Link]

-

arXiv. (2025). Two-exponential decay of Acridine Orange. Retrieved from [Link]

-

Miyoshi, N., et al. (1988). Fluorescence lifetime of acridine orange in sodium dodecyl sulfate premicellar solutions. Photochemistry and photobiology, 47(5), 685–688. [Link]

-

PubChem. (n.d.). Acridinium, 3,6-Diamino-10-Methyl-, Chloride, Hydrochloride (1:1:1). Retrieved from [Link]

-

arXiv. (2025). Two-exponential decay of Acridine Orange. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

Nadrigny, F., et al. (2007). Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles. Biophysical journal, 93(3), 969–980. [Link]

-

Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of cell science, 129(24), 4622–4632. [Link]

Sources

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. Acridine Orange | MI [microbiology.mlsascp.com]

- 3. Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Acridine Orange | AAT Bioquest [aatbio.com]

- 9. omlc.org [omlc.org]

- 10. Absorption [Acridine Orange] | AAT Bioquest [aatbio.com]

- 11. PhotochemCAD | Acridine Orange [photochemcad.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

Unraveling the Helix: A Technical Guide to the DNA Intercalation Mechanism of 3,6-Diamino-10-methylacridinium chloride

Foreword: The Enduring Relevance of a Classic Intercalator

For decades, 3,6-Diamino-10-methylacridinium chloride, widely known as Acridine Orange (AO), has been a cornerstone in the study of nucleic acids. Its metachromatic properties and profound interaction with DNA and RNA have made it an invaluable tool in fields ranging from cell biology to oncology.[1][2] This guide provides a deep dive into the core mechanism of its interaction with DNA—intercalation. We will move beyond a simplistic overview to explore the nuanced biophysical principles that govern this process, the experimental methodologies used to probe it, and the implications for its application in research and drug development. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive and practical understanding of this classic DNA intercalator.

The Molecular Encounter: Structure and Initial Interactions

3,6-Diamino-10-methylacridinium chloride is a cationic, planar tricyclic molecule.[2] Its planarity is the most critical feature for its primary mode of DNA binding: intercalation. The initial interaction between the positively charged AO and the negatively charged phosphate backbone of DNA is electrostatic.[3] This electrostatic attraction facilitates the localization of AO molecules on the DNA surface, creating a localized high concentration and positioning them for the subsequent, more intimate association of intercalation.[3]

The Core Mechanism: Classical Intercalation

The classical model of intercalation, first proposed by Lerman, describes the insertion of a planar molecule, like acridine orange, between adjacent base pairs of the DNA double helix.[4] This process is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and hydrophobic interactions between the acridine ring and the DNA bases.[4]

Upon intercalation, the DNA structure undergoes significant conformational changes:

-

Unwinding of the Helix: To accommodate the intercalator, the DNA helix must locally unwind, decreasing the helical twist at the intercalation site.[3]

-

Lengthening of the Helix: The insertion of the ~3.4 Å thick acridine ring increases the distance between the flanking base pairs, leading to an overall lengthening of the DNA molecule.[3][5]

-

Sugar-Phosphate Backbone Distortion: The backbone must adjust to these changes, resulting in altered pucker of the deoxyribose sugars and changes in the phosphodiester bond angles.[5]

These structural perturbations are the basis for the biological effects of many intercalating agents, as they can interfere with DNA replication, transcription, and repair processes by impeding the action of enzymes that track along the DNA groove.[4]

Thermodynamic Landscape of Intercalation

The intercalation of acridine orange into DNA is a thermodynamically favorable process. Isothermal titration calorimetry (ITC) studies have shown that the binding is characterized by a favorable enthalpy change (ΔH) and a smaller, often unfavorable, entropy change (ΔS). The binding constant (K) for the intercalation of acridine orange into calf thymus DNA has been reported to be in the range of 10^4 to 10^5 M⁻¹.[6][7]

Beyond the Classical Model: Multiple Binding Modes

While intercalation is the primary and most studied binding mode, the interaction of acridine orange with DNA is more complex and concentration-dependent.[8]

-

External Electrostatic Binding: At higher concentrations of AO or at low DNA-to-dye ratios, external binding becomes more prevalent. In this mode, AO molecules associate with the exterior of the DNA helix, primarily through electrostatic interactions with the phosphate backbone.[8] This external binding can involve monomeric or dimeric forms of AO.[8]

-

Groove Binding: Although less significant for acridine orange compared to other ligands, some degree of minor groove binding cannot be entirely excluded, especially at specific DNA sequences.

The existence of multiple binding modes highlights the importance of carefully controlling experimental conditions, particularly the dye-to-DNA ratio, when studying these interactions.

Spectroscopic Signatures of Intercalation: A Shift in Light

The binding of acridine orange to DNA elicits distinct changes in its photophysical properties, which form the basis for many experimental assays.[9]

-

Absorption Spectroscopy: Upon intercalation into double-stranded DNA (dsDNA), the absorption maximum of acridine orange undergoes a bathochromic (red) shift and hypochromism (a decrease in molar absorptivity).[10] This is indicative of the strong electronic coupling between the acridine chromophore and the DNA base pairs.

-

Fluorescence Spectroscopy: Acridine orange is a fluorescent molecule. When it intercalates into dsDNA, its fluorescence emission is enhanced and exhibits a green fluorescence with a maximum around 525 nm.[9] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, primarily through electrostatic interactions and stacking, it forms aggregates that emit a metachromatic red fluorescence at around 650 nm.[9][11] This differential fluorescence is a key feature utilized in many cell-based assays.[1][12]

-

Circular Dichroism (CD) Spectroscopy: DNA is a chiral molecule and exhibits a characteristic CD spectrum. The intercalation of an achiral molecule like acridine orange induces a CD signal in the visible region of the spectrum where the dye absorbs. This induced CD is a strong indicator of the close, ordered association of the dye with the chiral DNA structure.[13]

Experimental Workflow: Probing the Intercalation with UV-Visible Spectrophotometry

UV-Visible spectrophotometric titration is a fundamental technique to quantify the binding affinity of a ligand to DNA. The causality behind this experimental choice lies in the direct relationship between the change in the absorbance spectrum of acridine orange and its binding to DNA.

Protocol: UV-Visible Spectrophotometric Titration of Acridine Orange with DNA

-

Preparation of Solutions:

-

Prepare a stock solution of 3,6-Diamino-10-methylacridinium chloride (e.g., 1 mM in a suitable buffer like 10 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of high-quality, double-stranded DNA (e.g., calf thymus DNA) in the same buffer. The concentration of DNA should be determined accurately by measuring its absorbance at 260 nm (A260), using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ (per base pair). Ensure the A260/A280 ratio is ~1.8-1.9, indicating purity from protein contamination.

-

-

Experimental Setup:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of both free and bound acridine orange (e.g., 400-600 nm).

-

Use quartz cuvettes with a 1 cm path length.

-

-

Titration Procedure:

-

In the sample cuvette, place a fixed concentration of acridine orange (e.g., 10 µM). The reference cuvette should contain only the buffer.

-

Record the initial absorbance spectrum of the free dye.

-

Perform a stepwise addition of small aliquots of the DNA stock solution to the sample cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the absorbance spectrum.

-

Continue the titration until no further significant changes in the absorbance spectrum are observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct the absorbance data for the dilution effect of adding the DNA solution.

-

Plot the absorbance at the wavelength of maximum change as a function of the DNA concentration.

-

To determine the binding constant (K), the data can be analyzed using various models, such as the Scatchard plot or by fitting the data to a non-linear binding equation. A common method involves the following equation: 1/(A - A₀) = 1/(A∞ - A₀) + 1/(K * (A∞ - A₀) * [DNA]) where A₀ is the absorbance of the free dye, A is the absorbance at a given DNA concentration, and A∞ is the absorbance at saturation. A plot of 1/(A - A₀) versus 1/[DNA] should yield a straight line from which K can be calculated.

-

This protocol provides a self-validating system as the systematic changes in the spectra (hypochromism and bathochromic shift) upon DNA addition provide direct evidence of the binding event, and the saturation behavior at high DNA concentrations confirms the specificity of the interaction.

Quantitative Data Summary

The following table summarizes key biophysical parameters for the interaction of 3,6-Diamino-10-methylacridinium chloride with DNA. These values can vary depending on the specific DNA sequence, ionic strength, and temperature.

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 2.69 x 10⁴ M⁻¹ | UV-Visible Spectroscopy | [6] |

| 5 x 10⁴ - 1 x 10⁵ M⁻¹ | Spectroscopic and Affinity Studies | [7] | |

| Binding Site Size (n) | 2.0-2.4 base pairs | Affinity Studies | [7] |

| Thermodynamics (ΔH) | -14.63 kJ/mol | Isothermal Titration Calorimetry | [6] |

| Fluorescence Emission (Bound to dsDNA) | ~525 nm (Green) | Fluorescence Spectroscopy | [9] |

| Fluorescence Emission (Bound to ssDNA/RNA) | ~650 nm (Red) | Fluorescence Spectroscopy | [9] |

Visualizing the Mechanism

The following diagrams illustrate the core concepts of DNA intercalation by 3,6-Diamino-10-methylacridinium chloride.

Sources

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation [mdpi.com]

- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 5. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nathan.instras.com [nathan.instras.com]

- 7. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Acridine Orange | AAT Bioquest [aatbio.com]

- 10. The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange [mdpi.com]

- 11. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. imaelab.jpn.org [imaelab.jpn.org]

An In-Depth Technical Guide to the Fluorescence Mechanism of 3,6-Diamino-10-methylacridinium chloride (Acridine Orange)

Abstract

This technical guide provides a comprehensive exploration of the fluorescence mechanism of 3,6-Diamino-10-methylacridinium chloride, widely known as Acridine Orange (AO). We delve into the core photophysical principles that govern its utility as a versatile fluorescent probe in cellular and molecular biology. This document will elucidate the intricate interplay between AO's chemical structure, its environment, and its spectral properties, with a particular focus on its differential staining of nucleic acids and accumulation in acidic organelles. Through a synthesis of foundational knowledge and field-proven methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth understanding required to effectively harness the power of Acridine Orange in their experimental endeavors.

Introduction: The Enduring Versatility of a Metachromatic Dye

Acridine Orange (AO) is a cell-permeable, nucleic acid-selective fluorescent dye with cationic properties that has been a stalwart in biological research for decades.[1] Its enduring popularity stems from its remarkable metachromatic properties, enabling it to emit different colors of light depending on its interaction with various cellular components and its local concentration.[2][3] This unique characteristic allows for the simultaneous visualization and quantification of distinct biological phenomena within the same cell, such as the differentiation of DNA and RNA, and the assessment of lysosomal integrity and autophagy.[1][4]

This guide will move beyond a superficial overview to provide a granular understanding of the fundamental mechanisms that underpin these applications. By understanding the "why" behind the "how," researchers can design more robust experiments, troubleshoot unexpected results, and interpret their data with greater confidence.

Core Photophysical Principles of Acridine Orange

The fluorescence of Acridine Orange is dictated by its molecular structure and its interaction with the surrounding environment. As a planar, heterocyclic molecule, AO possesses a delocalized π-electron system that readily absorbs and emits light.

Chemical and Spectral Properties

Acridine Orange is a weakly basic dye with a low molecular weight, a property that facilitates its passage across cellular membranes.[5] In its neutral form, it can diffuse freely into the cytoplasm.[5]

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₉N₃ | [1] |

| Molar Mass | 265.36 g/mol | [1] |

| pKa | ~10.4 | [6] |

| Quantum Yield (in basic ethanol) | 0.2 | [7] |

The fluorescence of AO is highly dependent on its concentration. At low concentrations, it exists as a monomer and emits green fluorescence. As the concentration increases, AO molecules self-associate to form dimers and higher-order aggregates, which exhibit a characteristic red-shifted fluorescence.[4] This concentration-dependent shift is a cornerstone of its metachromatic behavior.

The Jablonski Diagram and Excited State Dynamics

The process of fluorescence can be visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy (typically in the blue region of the spectrum), an AO molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From here, it can return to the ground state via several pathways:

-

Fluorescence: The molecule emits a photon, resulting in the characteristic green or red light. The energy of the emitted photon is lower than the absorbed photon (a phenomenon known as the Stokes shift), hence the emission is at a longer wavelength.

-

Intersystem Crossing: The molecule can transition to a long-lived triplet excited state (T₁). While AO does form triplet states and can act as a photosensitizer, this is less central to its primary application as a fluorescent stain.[2][3]

-

Non-radiative Decay: The excited state energy can be dissipated as heat to the surrounding environment.

The efficiency of fluorescence is quantified by the quantum yield (Φ) , which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of AO is influenced by its environment and binding state.[7][8]

The Dichotomy of Nucleic Acid Staining: A Tale of Two Colors

A primary application of Acridine Orange is its ability to differentially stain DNA and RNA, a feature that is invaluable for cell cycle analysis and assessing cellular metabolic activity.[1] This differential staining is a direct consequence of the different binding modes of AO to these two types of nucleic acids.

Intercalation into Double-Stranded DNA (dsDNA): The Green Fluorescence

When Acridine Orange binds to dsDNA, it does so primarily through intercalation .[5][9] The planar acridine ring inserts itself between the stacked base pairs of the DNA double helix. This mode of binding forces the AO molecules to remain separated from one another, favoring the monomeric form. Consequently, AO intercalated in dsDNA emits a characteristic green fluorescence .[5][10]

-

Causality: The rigid, structured environment of the DNA helix prevents the self-aggregation of AO molecules. This spatial separation ensures that the excited state energy is dissipated primarily through monomeric fluorescence.

Caption: Intercalation of monomeric Acridine Orange into dsDNA leads to green fluorescence.

Electrostatic Interactions with Single-Stranded Nucleic Acids (ssRNA and ssDNA): The Red Fluorescence

In contrast, the interaction of Acridine Orange with single-stranded nucleic acids, predominantly RNA, is governed by electrostatic interactions .[1][5] The cationic AO molecules are attracted to the negatively charged phosphate backbone of the ssRNA. This less-structured binding allows for the aggregation of AO molecules along the nucleic acid strand, leading to the formation of dimers and higher-order aggregates. These aggregates exhibit a red-shifted emission, resulting in a characteristic red or orange fluorescence .[5][9]

-

Causality: The flexible nature of ssRNA allows for the close proximity and stacking of multiple AO molecules. This aggregation leads to exciton coupling between the dye molecules, altering the energy of the excited state and causing the emission to shift to longer wavelengths (red).

Caption: Electrostatic interaction and aggregation of Acridine Orange on ssRNA results in red fluorescence.

Quantitative Spectral Data

The following table summarizes the approximate excitation and emission maxima for Acridine Orange under different conditions.

| Condition | Excitation Max (nm) | Emission Max (nm) | Observed Color | Source |

| Bound to dsDNA | ~502 | ~525 | Green | [1][11] |

| Bound to ssRNA/ssDNA | ~460 | ~650 | Red/Orange | [1][5] |

| In Acidic Organelles | ~460 | ~650 | Red/Orange | [1][5] |

Acridine Orange as a pH Probe: Staining of Acidic Organelles

Acridine Orange is a weak base, and this property is exploited for its use as a vital stain for acidic organelles, most notably lysosomes.[4][5]

The Principle of Ion Trapping

In its uncharged, neutral form, Acridine Orange can freely diffuse across cellular and organellar membranes.[5] However, upon entering an acidic compartment such as a lysosome (with a pH of ~4.5-5.0), the AO molecule becomes protonated. This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the acidic organelle.[4][12]

-

Causality: The significant pH gradient between the neutral cytoplasm (pH ~7.2) and the acidic lysosome drives the accumulation of AO against its concentration gradient. This phenomenon is known as "ion trapping."

Concentration-Dependent Red Fluorescence in Lysosomes

The continuous accumulation of Acridine Orange within the confined space of a lysosome leads to a dramatic increase in its local concentration. This high concentration promotes the formation of AO aggregates, which, as previously discussed, fluoresce red.[4][12] Therefore, healthy cells with intact, acidic lysosomes will exhibit bright red puncta when stained with AO.

Caption: Mechanism of Acridine Orange accumulation and red fluorescence in lysosomes.

A loss of the red lysosomal fluorescence can be indicative of lysosomal membrane permeabilization, a key event in certain forms of programmed cell death.

Experimental Protocols and Methodologies

The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.

Protocol for Differential Staining of DNA and RNA

This protocol is suitable for distinguishing between DNA and RNA in fixed cells.

-

Cell Preparation: Grow cells on sterile glass coverslips.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS).

-

Staining: Incubate the fixed cells with a 1-5 µg/mL solution of Acridine Orange in PBS for 5-15 minutes at room temperature, protected from light.

-

Washing: Briefly rinse the cells with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualization: Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

-

Self-Validation: Properly stained cells should exhibit bright green nuclei (DNA) and red/orange cytoplasm and nucleoli (RNA). The relative intensity of the red and green fluorescence can provide insights into the transcriptional activity of the cells.

Protocol for Assessing Cell Viability and Apoptosis (AO/PI Double Staining)

This method combines Acridine Orange with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.[13]

-

Cell Suspension: Prepare a single-cell suspension of your cells of interest.

-

Staining Solution: Prepare a fresh staining solution containing both Acridine Orange (e.g., 100 µg/mL) and Propidium Iodide (e.g., 100 µg/mL) in PBS.

-

Staining: Add a small volume of the cell suspension to the AO/PI staining solution and mix gently. No incubation is typically required.[14]

-

Analysis: Immediately analyze the cells by fluorescence microscopy or flow cytometry.

-

Interpretation:

-

Live cells: Uniformly green fluorescence (AO stains the nucleus, PI is excluded).

-

Early apoptotic cells: Green nucleus with condensed or fragmented chromatin.

-

Late apoptotic/necrotic cells: Orange to red fluorescence (compromised membrane allows PI to enter and stain the nucleus, which then quenches the green AO fluorescence through FRET).[13]

-

Caption: Workflow for cell viability and apoptosis analysis using AO/PI double staining.

Conclusion: A Timeless Tool for Modern Research

The fluorescence mechanism of 3,6-Diamino-10-methylacridinium chloride is a fascinating example of how the photophysical properties of a molecule can be exquisitely sensitive to its local environment. This sensitivity is not a limitation but rather the very foundation of its power as a research tool. By understanding the principles of intercalation, electrostatic interaction, and ion trapping, researchers can move beyond using Acridine Orange as a simple stain and leverage it as a sophisticated reporter of cellular physiology. From fundamental studies of nucleic acid dynamics to high-throughput screening in drug discovery, the insights provided by this venerable fluorophore continue to be as vibrant and illuminating as the colors it produces.

References

-

Wikipedia. Acridine orange. [Link]

-

DeNovix. (2025). Acridine Orange Assay Protocol | Technical Note 182. [Link]

-

Plemel, J. R., et al. (2017). Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis. Journal of Cell Biology, 216(4), 1163–1181. [Link]

-

Microbe Notes. (2021). Acridine Orange Stain- Principle, Procedure and Result Interpretation. [Link]

-

ORFLO Technologies. (2018). Protocol 06/2018 Moxi GO II - Acridine Orange (AO, nucleated cells) and Viability (PI) - Staining. [Link]

-

Thomé, R., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Biology Open, 5(12), 1837–1844. [Link]

-

Oregon Medical Laser Center. Acridine orange. [Link]

-

Cell Biology Education Consortium (CBEC). (2025). AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI)). [Link]

-

NanoEntek. (2024). Understanding Acridine Orange. [Link]

-

DALCON. ACRIDINE ORANGE STAIN. [Link]

-

Juskowiak, B., et al. (2019). The Partner Does Matter: The Structure of Heteroaggregates of Acridine Orange in Water. Molecules, 24(15), 2795. [Link]

-

de Oliveira, H. P. M., & Baptista, M. S. (2023). Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation. International Journal of Molecular Sciences, 24(9), 7805. [Link]

-

Eriksson, I., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Methods and Protocols, 6(4), 72. [Link]

-

Kapuscinski, J., Darzynkiewicz, Z., & Melamed, M. R. (1983). Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid. Biochemical pharmacology, 32(24), 3679–3694. [Link]

-

Kubota, Y., & Steiner, R. F. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical chemistry, 6(3), 279–289. [Link]

-

ResearchGate. (2018). Fluorescence emission spectra of acridine orange (5 µM) in the standard... [Link]

-

de Oliveira, H. P. M., & Baptista, M. S. (2025). Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation. International Journal of Molecular Sciences, 24(9), 7805. [Link]

-

ResearchGate. Acridine orange interaction with DNA: Effect of ionic strength. [Link]

-

ResearchGate. (2018). Do you know detailed protocol for acridine orange staining by flow cytometry for autophagy analysis?. [Link]

-

Kasibhatla, S., et al. (2025). Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. Cold Spring Harbor Protocols. [Link]

-

ResearchGate. (2020). (PDF) Acridine orange staining for cell analysis. [Link]

-

Logos Biosystems. (2023). How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure. [Link]

-

Peacocke, A. R., & Skerrett, J. N. H. (1956). The interaction of aminoacridines with nucleic acids. Transactions of the Faraday Society, 52, 261-279. [Link]

-

GenScript. Cell Apoptosis Acridine Orange Detection Kit. [Link]

-

Darzynkiewicz, Z., et al. (1975). Denaturation of RNA and DNA in situ induced by acridine orange. Experimental cell research, 95(1), 143–153. [Link]

-

S.M.H., A., et al. (2020). Excitation wavelength dependence of emission spectra of polymer films with doped Acridine orange. Journal of Physics: Conference Series, 1533, 012011. [Link]

Sources

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Acridine Orange | AAT Bioquest [aatbio.com]

- 6. ijirmf.com [ijirmf.com]

- 7. omlc.org [omlc.org]

- 8. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

- 11. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 12. antibodiesinc.com [antibodiesinc.com]

- 13. revvity.com [revvity.com]

- 14. logosbio.com [logosbio.com]

An In-depth Technical Guide to the Synthesis and Derivatization of 3,6-Diamino-10-methylacridinium chloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Acridine Scaffold

The planar, tricyclic acridine ring system is a privileged scaffold in medicinal chemistry and materials science. Its ability to intercalate into DNA and RNA, coupled with its unique photophysical properties, has cemented its importance in the development of therapeutics and advanced molecular probes.[1][2] Among the myriad of acridine-based compounds, 3,6-Diamino-10-methylacridinium chloride, a key component of the antiseptic agent acriflavine, stands out as a versatile starting point for the synthesis of a diverse array of functional molecules.[3] This technical guide provides a comprehensive overview of the synthesis of this core structure and its subsequent derivatization, offering field-proven insights into the rationale behind experimental choices and methodologies.

Part 1: The Genesis of the Acridine Core: Synthesis of 3,6-Diaminoacridine (Proflavine)

The journey to 3,6-Diamino-10-methylacridinium chloride begins with the synthesis of its precursor, 3,6-diaminoacridine, commonly known as proflavine. A robust and scalable method for this synthesis involves the acid-catalyzed cyclization of m-phenylenediamine with formic acid.[4][5]

Causality Behind the Experimental Choices:

-

m-Phenylenediamine: The choice of this starting material is strategic. The two amino groups are meta-directing, which, upon reaction with formic acid and subsequent cyclization, leads to the desired 3,6-diamino substitution pattern on the acridine core.

-

Formic Acid: This simple carboxylic acid serves as the source of the C9 carbon of the acridine ring system.

-

Acid Catalyst (e.g., Hydrochloric Acid or Sulfuric Acid): The strong acid protonates the carbonyl group of formic acid, activating it for electrophilic attack by the electron-rich aromatic rings of m-phenylenediamine. It also facilitates the dehydration steps necessary for ring closure.

-

High Temperature: The reaction requires significant thermal energy to overcome the activation barriers for both the initial condensation and the subsequent cyclization and aromatization steps.

Experimental Protocol: Synthesis of 3,6-Diaminoacridine (Proflavine)[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-phenylenediamine and glycerol.

-

Initial Condensation: Slowly add formic acid to the mixture while stirring. Heat the reaction mixture to approximately 80°C for 1.5 hours. This step facilitates the formation of the formylated intermediate.

-

Cyclization and Aromatization: Carefully add concentrated hydrochloric acid to the reaction mixture. Increase the temperature to 150°C and maintain for approximately 3 hours. During this time, water will evaporate, driving the reaction towards the cyclized and aromatized acridine product.

-

Work-up and Isolation: Allow the reaction mixture to cool to about 100°C and dilute with water. In a separate vessel, prepare an ice-cooled solution of sodium hydroxide. Slowly pour the acidic reaction mixture into the basic solution with vigorous stirring to precipitate the crude proflavine base.

-

Purification: Filter the crude product and wash with water until the filtrate is neutral. The crude proflavine can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the pure 3,6-diaminoacridine.

Figure 1: Synthetic pathway for 3,6-Diaminoacridine (Proflavine).

Part 2: The Key N-Methylation Step: Synthesis of 3,6-Diamino-10-methylacridinium chloride

With proflavine in hand, the next critical step is the quaternization of the ring nitrogen at position 10 to yield the target molecule. This is typically achieved through methylation using a suitable methylating agent.[6]

Causality Behind the Experimental Choices:

-

Methylating Agent (e.g., Dimethyl Sulfate): Dimethyl sulfate is a powerful and commonly used methylating agent. The choice of methylating agent can influence reaction conditions and byproducts.

-

Solvent (e.g., Nitrobenzene): A high-boiling, non-reactive solvent is required to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

-

Chloride Salt Formation: The final product is isolated as the chloride salt, which enhances its water solubility and stability. This is typically achieved by treatment with a source of chloride ions, such as hydrochloric acid.

Experimental Protocol: Synthesis of 3,6-Diamino-10-methylacridinium chloride[6]

-

Methylation: Dissolve 3,6-diaminoacridine (proflavine) in nitrobenzene in a reaction vessel. While stirring, add dimethyl sulfate. Heat the mixture to 50-60°C and maintain for approximately 1 hour.

-

Isolation of the Methylated Intermediate: After the reaction is complete, cool the mixture and filter the precipitate. Wash the solid with ethyl acetate to remove residual nitrobenzene and other impurities.

-

Chloride Salt Formation: Suspend the methylated intermediate in a suitable solvent and add hydrochloric acid. Stir the mixture to facilitate the formation of the chloride salt.

-

Purification: The crude 3,6-Diamino-10-methylacridinium chloride can be purified by recrystallization from ethanol to yield the final product as orange-red needle-shaped crystals.

Figure 2: N-Methylation of Proflavine to yield the target compound.

Part 3: Expanding the Chemical Space: Synthesis of Derivatives

The true utility of 3,6-Diamino-10-methylacridinium chloride lies in its potential as a scaffold for the synthesis of a wide range of derivatives with tailored properties. The primary sites for modification are the exocyclic amino groups at positions 3 and 6.

A. Synthesis of Urea and Thiourea Derivatives

The amino groups of proflavine (and by extension, the N-methylated derivative) can be readily converted to ureas and thioureas, which can modulate the compound's solubility, lipophilicity, and biological activity.[7][8]

-

Formation of the Isothiocyanate/Isocyanate: React 3,6-diaminoacridine with thiophosgene or phosgene, respectively, in a suitable solvent like chloroform in the presence of a base (e.g., sodium carbonate solution) to form the corresponding diisothiocyanate or diisocyanate intermediate.

-

Reaction with Amines: Add the desired primary or secondary amine to a solution of the diisothiocyanate/diisocyanate intermediate in a solvent such as methanol. The reaction typically proceeds at room temperature to yield the corresponding bis-urea or bis-thiourea derivative.

-

Purification: The products can be purified by crystallization or column chromatography.

Figure 3: General scheme for the synthesis of proflavine urea/thiourea derivatives.

B. Synthesis of Diazide Derivatives for Click Chemistry

Modification of the amino groups to introduce azide functionalities opens up the possibility of using "click" chemistry for the facile conjugation of the acridine core to other molecules.[9]

-

Amide Linker Introduction: React 3,6-diaminoacridine with an appropriate acyl chloride containing a terminal azide group (or a precursor that can be converted to an azide). This introduces an amide linker, which can improve the accessibility of the azide group.

-

N-Methylation (Optional): The resulting proflavine diazide can be N-methylated at position 10 as described in Part 2 to enhance water solubility.

These azide-functionalized derivatives can then be reacted with alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Part 4: Data-Driven Insights: Characterization and Activity

A thorough characterization of the synthesized compounds is paramount for ensuring their purity and confirming their structure. Furthermore, quantitative biological data is essential for understanding their potential applications.

Table 1: Spectroscopic and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Emission max (nm) | Reference(s) |

| 3,6-Diaminoacridine (Proflavine) | C₁₃H₁₁N₃ | 209.25 | 456 | - | |

| 3,6-Diamino-10-methylacridinium chloride | C₁₄H₁₄ClN₃ | 259.73 | - | - | [10] |

| Acriflavine (mixture) | - | - | - | - | [2][3] |

Note: Detailed NMR and Mass Spectrometry data should be acquired for each synthesized compound to confirm its structure.

Table 2: Biological Activity of Selected Derivatives

| Compound Class | Target Organism/Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Proflavine-dialkyldithioureas | Human leukemia HL-60 cells | IC₅₀ | 7.2 - 34.0 | [11] |

| Palladium-proflavine complexes | SK-BR-3 cell line | LC₅₀ | < Cisplatin | [11] |

| 3,9-disubstituted acridines | MCF-7 cancer cells | GI₅₀ | 0.0186 | [12] |

| Cationic dipeptide amphiphiles | Gram-positive bacteria | MIC | 0.1 - 10 | [13] |

| Cationic dipeptide amphiphiles | Gram-negative bacteria | MIC | 5 - 150 | [13] |

Part 5: The Broader Context: Applications and Future Directions

The derivatives of 3,6-Diamino-10-methylacridinium chloride have found applications in diverse fields:

-

Anticancer Agents: Many acridine derivatives exhibit potent anticancer activity by intercalating into DNA and inhibiting topoisomerase enzymes.[9][12][14] The modifications on the 3 and 6 positions can be fine-tuned to enhance selectivity and reduce toxicity.

-

Antimicrobial Agents: The acridine scaffold has a long history of use in antiseptics and antibacterial agents.[2] Novel derivatives continue to be explored to combat antibiotic resistance.[13]

-

Fluorescent Probes: The inherent fluorescence of the acridinium core makes it an excellent platform for the development of fluorescent probes for bioimaging and sensing applications.[15][16] Modifications can be introduced to create probes that are sensitive to specific ions, pH, or biomolecules.

The future of research in this area lies in the rational design of novel derivatives with enhanced biological activity and specificity. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from the 3,6-Diamino-10-methylacridinium chloride core.

References

-

Acridine derivatives as inhibitors/poisons of topoisomerase II. Journal of Applied Toxicology, 42(4), 544-552. [Link]

-

Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. RSC Advances, 3(34), 14575-14583. [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(25), 15776-15804. [Link]

-

Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 24(3), 2603. [Link]

-

Synthesis and Characterisation of New Acridine Dye Molecules Combined UV absorber and Exploring Photophysical Properties. ResearchGate. [Link]

-

Synthesis and characterization of the polyacriflavine. ResearchGate. [Link]

-

Proflavine/acriflavine derivatives with versatile biological activities. Journal of Applied Toxicology, 40(1), 64-71. [Link]

-

Ullmann Acridine Synthesis. Scribd. [Link]

-

Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. ResearchGate. [Link]

-

Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Semantic Scholar. [Link]

-

Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. MDPI. [Link]

-

Proflavine/acriflavine derivatives with versatile biological activities. ResearchGate. [Link]

-

Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. ACS Publications. [Link]

-

Ullmann reaction. Slideshare. [Link]

-

Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. St. Lawrence University Scholar. [Link]

-

Acridine-Based Fluorescent Probes. Taylor & Francis eBooks. [Link]

-

Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. National Institutes of Health. [Link]

-

Scheme of synthesis of acriflavine conjugate with poly(maleic...). ResearchGate. [Link]

-

Acridine and substituted acridine synthesis using Ullman (a), Bernthsen... ResearchGate. [Link]

-

3,6-Diamino-10-methylacridinium Chloride. PubChem. [Link]

-

Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. ResearchGate. [Link]

-

3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE HYDROCHLORIDE. gsrs.ncats.nih.gov. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. ijc.cc. [Link]

-

3,6-Diamino-10-methylacridinium Chloride. PubChem. [Link]

-

3,6-Diamino-10-methylacridan: uncharged precursor of acriflavine and its unique antimicrobial activity. PubMed. [Link]

- Method for producing 3,6-diaminoacridine or its monohydrochloride.

- Process for producing 3,6-diaminoacridine (proflavin).

-

Antimicrobial activity, biocompatibility and hydrogelation ability of dipeptide-based amphiphiles. RSC Publishing. [Link]

-

(A) ACF structure (3,6-diamino-10-methylacridinium hydrochloride and...). ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

Sources

- 1. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.amanote.com [research.amanote.com]

- 4. WO1999007683A1 - Method for producing 3,6-diaminoacridine or its monohydrochloride - Google Patents [patents.google.com]

- 5. HU201016B - Process for producing 3,6-diaminoacridine (proflavin) - Google Patents [patents.google.com]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,6-Diamino-10-methylacridinium Chloride | C14H14ClN3 | CID 6842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity, biocompatibility and hydrogelation ability of dipeptide-based amphiphiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Acriflavine: A Journey from Antiseptic to a Multifaceted Tool in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine, a fluorescent acridine dye first synthesized in 1912 by Paul Ehrlich, has traversed a remarkable scientific journey.[1][2][3][4] Initially lauded for its potent antiseptic properties and deployed extensively during World War I for treating wounds and combating sleeping sickness, its application in scientific research has since blossomed, revealing a molecule of multifaceted utility.[3][4][5][6][7][] This technical guide provides a comprehensive overview of the history and evolution of acriflavine's use in scientific research, delving into its core mechanisms of action and providing detailed protocols for its application in contemporary cell biology, microbiology, and cancer research. We will explore its foundational role as a DNA intercalator and fluorescent stain, and chart its progression to a sophisticated modulator of complex cellular pathways, most notably as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][9][10] This guide is intended to serve as a practical resource for researchers seeking to leverage the unique properties of acriflavine in their experimental designs.

Historical Perspective and Physicochemical Properties

Acriflavine emerged from the pioneering work of Paul Ehrlich in 1912 and was initially recognized for its bactericidal capabilities.[1][2][3][4] Its early use as a topical antiseptic, particularly during wartime, underscored its clinical significance before the advent of penicillin.[5][6][7][] Chemically, acriflavine is not a single entity but a mixture of 3,6-diamino-10-methylacridinium chloride (the active component, also known as trypaflavine) and 3,6-diaminoacridine (proflavine).[1][11] It typically presents as a brownish-orange crystalline powder and is readily soluble in water.[3][11] The hydrochloride salt form enhances its solubility in aqueous solutions.[11]

| Property | Description |

| Chemical Name | Mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine |

| CAS Number | 8063-24-9 (Acriflavine hydrochloride) |

| Appearance | Brownish-orange to yellow crystalline powder[11] |

| Solubility | Freely soluble in water, soluble in methanol and DMSO[11] |

| Fluorescence | Exhibits fluorescence, making it a useful biological stain[11][12] |

Core Mechanisms of Action

Acriflavine's diverse biological effects stem from several key mechanisms of action at the molecular level. Understanding these is crucial for its effective application in research.

DNA Intercalation

The planar, aromatic ring structure of the acridine components of acriflavine allows them to insert themselves between the base pairs of DNA, a process known as intercalation.[1][13][14] This physical distortion of the DNA double helix interferes with fundamental cellular processes such as DNA replication and transcription, contributing to its antimicrobial and cytotoxic effects.[1]

Inhibition of Topoisomerases

Acriflavine acts as a dual inhibitor of topoisomerase I and II.[15] These enzymes are critical for resolving DNA supercoiling during replication and transcription. By inhibiting their function, acriflavine induces DNA strand breaks, ultimately leading to apoptosis.[15]

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

One of the most significant discoveries in modern acriflavine research is its potent inhibition of the HIF-1 pathway.[9][10][16][17][18] HIF-1 is a key transcription factor that enables cells to adapt to low-oxygen (hypoxic) conditions, a hallmark of the tumor microenvironment.[9][10] Acriflavine functions by directly binding to the HIF-1α subunit, which prevents its dimerization with the HIF-1β subunit.[6][9][19] This blockage of heterodimerization inhibits the transcriptional activity of HIF-1, thereby suppressing the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[9][10][18]

Caption: Mechanism of Acriflavine's HIF-1 Inhibition.

Applications in Scientific Research: Protocols and Methodologies

Acriflavine's unique properties have led to its adoption in a wide array of research applications. This section provides detailed protocols for some of its most common uses.

Fluorescent Staining of Nucleic Acids in Live Cells

Acriflavine is a cell-permeant dye that differentially stains nucleic acids and acidic vesicular organelles (AVOs), making it a valuable tool for live-cell imaging.[9] When it intercalates into DNA and RNA, it emits a green fluorescence.[9] In acidic compartments like lysosomes, it forms aggregates that emit a red-to-orange fluorescence.[9]

Protocol for Live-Cell Staining:

-

Prepare a 10 mM Acriflavine Stock Solution: Dissolve acriflavine hydrochloride in DMSO. Store in aliquots at -20°C, protected from light.[9]

-

Prepare a Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 5 µM.[9]

-

Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

-

Staining: Remove the culture medium and add the pre-warmed acriflavine working solution to cover the cells.[9]

-

Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[9]

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or complete culture medium.[9]

-

Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells and proceed with fluorescence microscopy.[9]

Caption: Workflow for Acriflavine Live-Cell Staining.

Acriflavine in Cancer Research: In Vitro Cytotoxicity Assays

Acriflavine's ability to inhibit HIF-1 and topoisomerases has made it a compound of significant interest in cancer research.[15][20] Numerous studies have demonstrated its cytotoxic effects on a wide range of cancer cell lines.

Quantitative Data on Acriflavine's Anticancer Activity:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mahlavu | Hepatocellular Carcinoma | 1 | [15] |

| 9L | Brain Tumor | 2-3.5 | [18] |

| GL261 | Brain Tumor | 2-3.5 | [18] |

| U87 | Brain Tumor | 2-3.5 | [18] |

| SW480 | Colorectal Cancer | 0.36 ± 0.07 | [4] |

| HCT116 | Colorectal Cancer | 0.29 ± 0.14 | [4] |

| LS174T | Colorectal Cancer | 0.20 ± 0.04 | [4] |

| K562 | Myeloid Leukemia | ~2 | [21] |

Protocol for In Vitro Treatment of Cancer Cells:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 7x10³ to 2x10⁴ cells per well and allow them to adhere overnight.[15]

-

Acriflavine Treatment: Prepare a range of acriflavine concentrations (e.g., 0 to 40 µM) in complete culture medium.[15] Replace the existing medium with the acriflavine-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[15]

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.[15] Add the MTT reagent to each well and incubate for 3 hours at 37°C.[15]

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to untreated controls.

Antiviral Research: SARS-CoV-2 Inhibition Assay

Recent studies have highlighted the antiviral potential of acriflavine, including its activity against SARS-CoV-2.[1][2][3][22] It has been shown to inhibit the papain-like protease (PLpro) of the virus.[2][22]

Protocol for SARS-CoV-2 Plaque Assay:

This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.

-

Cell Seeding: Seed Vero-E6 cells in a 96-well plate and culture overnight.[1]

-

Compound and Virus Incubation: Prepare serial dilutions of acriflavine in DMEM medium. Incubate the diluted compound with authentic SARS-CoV-2 virus for 30 minutes.[1]

-

Infection: Apply the compound-virus mixture to the Vero-E6 cells and incubate for 2 hours.[1]

-

Overlay: Add 1% methyl cellulose to the wells and incubate for 72 hours.[1]

-

Plaque Visualization and Quantification: Fix and stain the cells to visualize and count the viral plaques. The reduction in plaque number in the presence of acriflavine indicates its antiviral activity.

Quantitative Data on Acriflavine's Anti-SARS-CoV-2 Activity:

| Assay | IC50 (µM) | Reference |

| Mpro Inhibition | 5.60 ± 0.29 | [1] |

| Authentic SARS-CoV-2 | 0.15 ± 0.02 | [1] |

Conclusion and Future Perspectives

From its humble beginnings as a topical antiseptic, acriflavine has evolved into a powerful and versatile tool in the modern scientific arsenal. Its well-characterized mechanisms of action, particularly its ability to intercalate into DNA and inhibit the crucial HIF-1 pathway, have cemented its place in fields as diverse as cancer biology, virology, and cell imaging. The detailed protocols and quantitative data presented in this guide aim to empower researchers to harness the full potential of this historic molecule. As research continues to uncover new cellular targets and applications, the scientific journey of acriflavine is far from over, promising further exciting discoveries in the years to come.

References

-

Lee, K., Zhang, H., Qian, D. Z., Rey, S., Liu, J. O., & Semenza, G. L. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. Proceedings of the National Academy of Sciences, 106(42), 17910-17915. [Link]

-

Wang, Y., Li, Y., Zhang, S., et al. (2022). Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. European Journal of Medicinal Chemistry, 243, 114774. [Link]

-

Napolitano, V., Dabrowska, A., Schorpp, K., et al. (2022). Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses. Cell Chemical Biology, 29(5), 774-784.e8. [Link]

-

Burrows, N., Babur, M., de Sa, A., et al. (2020). Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis. Frontiers in Neurology, 11, 583. [Link]

-

Collier, J. (2017). Acriflavine Direct Detection Technique for Labyrinthulomycetes. protocols.io. [Link]

-

Lee, K., et al. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. PNAS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Acriflavine Hydrochloride: Properties and Synthesis. [Link]

-

Mangraviti, A., et al. (2017). HIF-1α- Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy. ResearchGate. [Link]

-

Hoser, G., et al. (2017). Acriflavine targets oncogenic STAT5 signaling in myeloid leukemia cells. ResearchGate. [Link]

-

Lee, K., et al. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. PubMed Central. [Link]

-

Napolitano, V., et al. (2022). Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses. Cell Chemical Biology. [Link]

-

Wikipedia. (n.d.). Acriflavine. [Link]

-

Britannica. (n.d.). Acriflavine. [Link]

-

Hudson Institute of Medical Research. (2016). WWI antiseptic could fight 21st century viral infections. [Link]

-

Fox News. (2016). Antiseptic invented in 1912 could battle viruses and superbugs. [Link]

-

Matsubara, K., et al. (2011). Evaluation of an acriflavine disk assay for differentiating Staphylococcus aureus from other staphylococci isolated from bovine milk. PubMed. [Link]

-

Lee, C. H., et al. (2017). Antitumor Activity of Acriflavine in Human Hepatocellular Carcinoma Cells. Oncology Letters, 14(5), 5678-5684. [Link]

-

Zargar, P., et al. (2018). Acriflavine enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells. Oncology Letters, 15(6), 10084-10090. [Link]

-

Ginter, T., et al. (2023). Is acriflavine an efficient co-drug in chemotherapy?. RSC Advances, 13(31), 21543-21553. [Link]

-